molecular formula C28H46O9 B1150774 Hythiemoside A CAS No. 853267-91-1

Hythiemoside A

Cat. No.: B1150774
CAS No.: 853267-91-1
M. Wt: 526.7 g/mol
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Description

Hythiemoside A is a naturally occurring plant secondary metabolite belonging to the Gentioside family. It is a glycoside compound, consisting of a glycoside moiety and a biologically active aglycone moiety. This compound is primarily isolated from the herb Siegesbeckia orientalis, which is known for its medicinal properties .

Chemical Reactions Analysis

Types of Reactions: Hythiemoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups into the compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles to replace specific atoms or groups within the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs.

Scientific Research Applications

Hythiemoside A has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Hythiemoside A is part of the ent-pimarane-type diterpenoids family, which includes several similar compounds:

Uniqueness: this compound stands out due to its unique combination of glycoside and aglycone moieties, which contribute to its distinct biological activities. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

[(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O9/c1-15(30)35-14-20(31)27(4)10-8-17-16(12-27)6-7-19-26(2,3)21(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29,31-34H,6-11,13-14H2,1-5H3/t17-,18-,19-,20+,21-,22-,23+,24-,25+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRHSIFUIWDEGO-CHUAXZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hythiemoside A
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Hythiemoside A
Reactant of Route 3
Hythiemoside A
Reactant of Route 4
Hythiemoside A
Reactant of Route 5
Hythiemoside A
Reactant of Route 6
Hythiemoside A

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